N-(3-chloro-4-methylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
N-(3-chloro-4-methylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring:
- A 3-chloro-4-methylphenyl substituent on the amide nitrogen.
- A 3-methylphenyl group at the 4-position of the thiophene ring.
- A 1H-pyrrol-1-yl moiety at the 3-position of the thiophene core.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2OS/c1-15-6-5-7-17(12-15)19-14-28-22(21(19)26-10-3-4-11-26)23(27)25-18-9-8-16(2)20(24)13-18/h3-14H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPCMJORMLCODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiophene ring, a pyrrole moiety, and multiple aromatic substituents, which may contribute to its unique electronic properties. The molecular formula is , with a molecular weight of approximately 368.86 g/mol. Below is a summary of its physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN2S |
| Molecular Weight | 368.86 g/mol |
| LogP | 4.9726 |
| Polar Surface Area | 34.269 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory pathways, indicating potential use in treating inflammatory diseases.
- Enzyme Inhibition : Molecular docking studies suggest that the compound may interact with specific enzymes or receptors involved in disease pathways, guiding further optimization for enhanced efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of both thiophene and pyrrole rings may confer distinct electronic properties that enhance binding affinity to biological targets. For instance, modifications to the aromatic substituents can significantly alter the compound's potency against specific targets.
Case Studies and Research Findings
- In Vitro Studies : Initial in vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, a related compound exhibited an IC50 value of approximately 49 µM against A549 lung cancer cells .
- Molecular Docking Studies : Computational analyses have indicated favorable binding interactions with targets such as Aurora-A kinase, which is implicated in cancer progression. These studies provide insights into potential mechanisms of action and highlight the importance of structural modifications for enhancing activity.
- Pharmacokinetic Properties : Investigations into the pharmacokinetic profile of related compounds have revealed favorable absorption and distribution characteristics, suggesting that modifications to enhance solubility and bioavailability could be beneficial .
Comparison with Similar Compounds
Structural Analogues from and
The following table summarizes key structural analogs and their properties:
Key Observations:
Aryl Variations: The 3-methylphenyl group at the thiophene’s 4-position (target) contrasts with 3-fluorophenyl (), where fluorine’s electronegativity could enhance binding affinity in biological targets. Methyl groups may favor lipophilicity and membrane permeability . Pyrrole vs. Acryloyl Moieties: The 1H-pyrrol-1-yl group (target) differs from acryloyl-linked aryl groups in compounds.
Synthetic Yields :
- Yields for analogs range from 63–74% , with T-IV-B (p-tolyl) achieving the highest yield (74%), suggesting electron-donating groups may favor reaction efficiency . The target compound’s synthesis would require optimization for similar or improved yields.
IR Spectral Trends: All compounds show N-H (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) stretches, consistent with carboxamide functionality. The absence of O-H peaks in the target compound (vs.
Comparison with BTK Inhibitors ()
- Ibrutinib and Dasatinib feature thiazole or pyrimidine cores, whereas the target compound uses a thiophene scaffold. Thiophene’s smaller size may reduce steric hindrance in binding pockets.
- Electron-Deficient Substituents : The 3-chloro group in the target compound mirrors halogenated moieties in BTK inhibitors (e.g., 3-fluorophenyl in ), which are often used to enhance target affinity and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
